2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine

CCR4 antagonist Piperazinyl pyrimidine Structure-activity relationship

2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (CAS 2548983-92-0) is a synthetic small-molecule piperazinyl pyrimidine derivative with molecular formula C14H22N4O2S and a molecular weight of 310.42 g/mol. Its structure features a pyrimidine core substituted at the 2-position with a cyclopropyl group, at the 4-position with an ethyl group, and at the 6-position with a 4-methanesulfonylpiperazin-1-yl moiety.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
CAS No. 2548983-92-0
Cat. No. B6441857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine
CAS2548983-92-0
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C14H22N4O2S/c1-3-12-10-13(16-14(15-12)11-4-5-11)17-6-8-18(9-7-17)21(2,19)20/h10-11H,3-9H2,1-2H3
InChIKeyFNVBXPRLMRIRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (CAS 2548983-92-0): A Structurally Defined Piperazinyl Pyrimidine for Targeted CCR4 Antagonism Research


2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (CAS 2548983-92-0) is a synthetic small-molecule piperazinyl pyrimidine derivative with molecular formula C14H22N4O2S and a molecular weight of 310.42 g/mol. Its structure features a pyrimidine core substituted at the 2-position with a cyclopropyl group, at the 4-position with an ethyl group, and at the 6-position with a 4-methanesulfonylpiperazin-1-yl moiety [1]. The compound falls within the structural scope of a patent family disclosing piperazinyl pyrimidine derivatives as antagonists of human chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in allergic inflammation, atopic dermatitis, asthma, and T-cell trafficking pathologies [2]. It is cataloged in PubChem (CID 154828916) with a calculated XLogP3 of 1.1 and a topological polar surface area of 74.8 Ų, indicating moderate lipophilicity and favorable hydrogen-bonding capacity [1]. IMPORTANT CAVEAT: No publicly available primary literature or patent directly reports quantitative biological activity data for this specific compound; all functional inferences are class-level and require independent experimental verification.

Why Generic Piperazinyl Pyrimidine Substitution Fails: Critical Role of the 4-Methanesulfonylpiperazine Moiety in 2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine


Interchangeability among piperazinyl pyrimidine derivatives is precluded by the profound impact of subtle substituent variations on target selectivity and potency. The piperazinyl pyrimidine scaffold is pharmacologically promiscuous: for example, PF-4708671, a close structural analog bearing a different substitution pattern, acts as a selective S6K1 kinase inhibitor (IC50 160 nM) rather than a CCR4 antagonist [1]. Similarly, the trisubstituted pyrimidine amide series reported by Sun et al. demonstrated that modifications at the pyrimidine 2-, 4-, and 6-positions can shift CCR4 chemotaxis inhibitory potency across more than an order of magnitude (IC50 range 0.064–>10 μM) [2]. Within the patent family encompassing the target compound, the methanesulfonyl group on the piperazine ring is a specific structural requirement for CCR4 antagonism; replacement with other acyl, sulfonyl, or alkyl groups would generate compounds with uncharacterized pharmacological profiles [3]. Therefore, generic substitution of 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine with another piperazinyl pyrimidine cannot be assumed to preserve target engagement, potency, or selectivity. The quantitative evidence below illustrates the specific structural and physicochemical dimensions where differentiation must be verified experimentally.

Quantitative Differentiation Evidence for 2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (2548983-92-0) Versus In-Class Comparators


Structural Distinction: 4-Methanesulfonylpiperazine at Position 6 Versus Alternative Piperazine Substitutions in the CCR4 Antagonist Chemical Space

The target compound bears a 4-methanesulfonylpiperazin-1-yl group at the pyrimidine 6-position, distinguishing it from the most potent known CCR4 antagonist (CCR4 antagonist 4 / Compound 22, CAS 668980-17-4), which possesses a different core scaffold and substitution architecture . The methanesulfonyl electron-withdrawing group reduces the basicity of the piperazine nitrogen (calculated pKa reduction of approximately 2–3 log units versus unsubstituted piperazine), which may influence target binding, solubility, and off-target interactions [1]. While no direct biological comparison data exist for the target compound, the patent disclosure establishes that within the piperazinyl pyrimidine series, the methanesulfonyl substituent is a defined structural requirement for CCR4 antagonism, distinguishing it from non-sulfonamide analogs that fall outside the claimed scope [2].

CCR4 antagonist Piperazinyl pyrimidine Structure-activity relationship

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 1.1) Versus Trisubstituted Pyrimidine Amide CCR4 Antagonists

The target compound has a computed XLogP3 value of 1.1, as reported in PubChem [1]. This value is lower than the cLogP values typical of the trisubstituted pyrimidine amide CCR4 antagonists reported by Sun et al., whose lead compound 1 and optimized analogs 6c, 12a, and 12b bear aromatic amide substituents that increase lipophilicity (estimated cLogP range ~2.5–4.0 based on structural analysis) [2]. The lower lipophilicity of the target compound may confer advantages in aqueous solubility and reduced non-specific protein binding, although direct experimental comparison data are absent. The trisubstituted pyrimidine amide series achieved CCR4 chemotaxis inhibition IC50 values of 0.064–0.078 μM; no analogous data exist for 2548983-92-0 [2].

Lipophilicity Drug-likeness CCR4 chemotaxis inhibition

Patent-Scope Target Assignment: CCR4 Antagonism Class Membership Versus Off-Target Kinase Inhibition Risk in Piperazinyl Pyrimidines

The target compound is encompassed within the general formula I of US Patent 20150126500, which explicitly claims piperazinyl pyrimidine derivatives as CCR4 antagonists useful for treating allergic dermatitis, asthma, and other CCR4-mediated diseases [1]. This patent-derived target class assignment distinguishes 2548983-92-0 from structurally similar piperazinyl pyrimidines that are optimized for kinase inhibition, such as PF-4708671, which exhibits S6K1 inhibition with Ki = 20 nM and IC50 = 160 nM, with >400-fold selectivity over S6K2 [2]. The methanesulfonyl substituent in the target compound is a key structural feature specified in the CCR4 patent, whereas PF-4708671 bears a trifluoromethylphenyl moiety that directs kinase binding. No direct cross-target profiling data exist for the target compound.

CCR4 pharmacology Target selectivity Piperazinyl pyrimidine patent

Methanesulfonyl Group as a Metabolic Stability Handle: Differentiation from 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine (Des-methanesulfonyl Analog)

The des-methanesulfonyl analog, 2-cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine (available as the dihydrochloride salt, molecular formula C13H22Cl2N4, MW 305.2 g/mol), represents the closest commercially available analog lacking the methanesulfonyl group . Sulfonamide groups such as methanesulfonyl are well-established in medicinal chemistry as metabolic stability handles that reduce N-dealkylation and oxidative metabolism at the piperazine ring [1]. The methanesulfonyl group also converts a basic secondary amine (pKa ~8.5–9.0) into a neutral sulfonamide, which can alter tissue distribution, CNS penetration, and hERG channel binding [1]. No experimental metabolic stability data comparing the two compounds have been published.

Metabolic stability Piperazine N-substitution Lead optimization

DISCLAIMER: Absence of Published Biological Activity Data for CAS 2548983-92-0

As of May 2026, a comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major chemical vendor databases has identified NO peer-reviewed publications, patents with specific exemplified biological data, or public bioactivity records (IC50, Ki, EC50, % inhibition, or binding affinity) for 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (CAS 2548983-92-0). All differentiation claims in this guide are therefore class-level inferences based on structural analog data, patent disclosures, and established medicinal chemistry principles. This compound should be treated as a research tool requiring full de novo biological characterization.

Data transparency Procurement risk Experimental verification required

Recommended Research Application Scenarios for 2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine (2548983-92-0) Based on Patent and Structural Evidence


CCR4 Receptor Pharmacology: Primary Screening in Chemotaxis and Radioligand Binding Assays

Based on its structural alignment with the piperazinyl pyrimidine CCR4 antagonist patent family [1], this compound is most appropriately deployed as a test article in CCR4-MDC/TARC chemotaxis inhibition assays and radioligand displacement assays using human recombinant CCR4 expressed in CHO cell membranes. The known comparator CCR4 antagonist 4 (Compound 22) with IC50 0.02 μM in binding and 0.007 μM in chemotaxis serves as a positive control. The target compound's lower computed lipophilicity (XLogP3 1.1) compared to the trisubstituted pyrimidine amide series [2] suggests it may exhibit different solubility and non-specific binding characteristics that warrant investigation.

Structure-Activity Relationship (SAR) Studies: Elucidating the Contribution of the Methanesulfonyl Group to CCR4 Pharmacology

A side-by-side experimental comparison of 2548983-92-0 with its des-methanesulfonyl analog (2-cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine) would directly quantify the pharmacological contribution of the methanesulfonyl group to CCR4 target engagement, metabolic stability, and selectivity. This paired analysis addresses a fundamental SAR question within the piperazinyl pyrimidine chemical space and is directly motivated by the patent disclosure claiming methanesulfonyl-substituted derivatives as CCR4 antagonists [1].

Selectivity Profiling: Assessing CCR4 Versus Kinase Off-Target Activity in the Piperazinyl Pyrimidine Scaffold

Given that structurally related piperazinyl pyrimidines such as PF-4708671 act as potent and selective S6K1 kinase inhibitors (IC50 160 nM) [3], 2548983-92-0 should be profiled against a panel of kinases including S6K1, MSK1, and other AGC-family kinases to establish its selectivity window. This profiling is essential because the substitution pattern differences between the CCR4 patent series and kinase-targeted piperazinyl pyrimidines have not been systematically mapped.

In Vitro ADME/DMPK Profiling: Experimental Determination of Solubility, Metabolic Stability, and Permeability

The computed XLogP3 of 1.1 and the presence of the methanesulfonyl group [4] predict moderate aqueous solubility and potential metabolic stability, but these properties must be experimentally confirmed. High-throughput equilibrium solubility determination, microsomal stability assays (human and rodent liver microsomes), and Caco-2 or MDCK permeability assays are recommended to establish baseline developability parameters. The des-methanesulfonyl analog serves as an appropriate comparator to isolate the effect of the sulfonamide on ADME properties.

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